(R)-2-amino-3-methoxypropanoic acid
Description
Overview of Non-Canonical Amino Acids (ncAAs) in Biochemical and Biomedical Research
The 20 canonical amino acids, encoded by the universal genetic code, form the basis of protein synthesis. acs.org However, nature's repertoire extends to over 140 non-proteinogenic amino acids, with thousands more synthesized in laboratories. wikipedia.org These non-canonical amino acids (ncAAs), also known as unnatural or non-standard amino acids, are those not naturally encoded in an organism's genome for protein assembly. wikipedia.orgnih.gov They serve diverse and vital roles, acting as metabolic intermediates, neurotransmitters, toxins, and components of bacterial cell walls. wikipedia.orgnih.gov
In recent decades, the ability to incorporate ncAAs into proteins has become a powerful tool in biochemical and biomedical research. nih.govfrontiersin.org This is primarily achieved through techniques like genetic code expansion (GCE), selective pressure incorporation (SPI), and chemical synthesis. acs.orgfrontiersin.orgacs.org GCE, for instance, involves repurposing codons, typically stop codons like UAG, to encode for a specific ncAA. rsc.orgtocris.com This requires an engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is orthogonal, meaning it does not cross-react with the host cell's native machinery. nih.govrsc.org
The applications of ncAA incorporation are vast and transformative:
Probing Protein Function: Introducing ncAAs with unique functionalities (e.g., photo-crosslinkers, fluorescent probes) allows researchers to study protein structure, dynamics, and interactions with unprecedented precision. tocris.comacs.org
Enhancing Biocatalysis: Modifying enzyme active sites with ncAAs can alter or enhance their catalytic properties, leading to novel biocatalysts for industrial applications. acs.orgacs.org
Developing Therapeutics: The inclusion of ncAAs can improve the pharmacokinetic properties of peptide-based drugs, increasing their stability against proteolytic degradation. nih.govrsc.org It also enables the creation of precisely defined antibody-drug conjugates. acs.org
Creating Novel Biomaterials: ncAAs are used to design new biomaterials, such as self-assembling peptide hydrogels for tissue engineering and drug delivery. rsc.orgnih.gov
This strategic expansion of the genetic alphabet allows for the creation of proteins and other biological entities with novel chemical and physical properties, pushing the boundaries of synthetic biology and medicinal chemistry. acs.orgnih.gov
Significance of Stereochemistry in Amino Acid Biology and Design
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in biology. With the exception of the achiral glycine (B1666218), all canonical amino acids are chiral molecules. unacademy.comlibretexts.org This means they possess a central carbon atom (the α-carbon) bonded to four different groups, resulting in two non-superimposable mirror-image forms known as enantiomers. unacademy.combookdown.org
These enantiomers are designated using two main systems:
D/L System: This system relates the configuration of the amino acid to that of glyceraldehyde. All common amino acids found in ribosomally synthesized proteins are in the L-configuration. libretexts.orgacs.orglibretexts.org
R/S System: This system assigns priority to the groups attached to the chiral center based on atomic number. While most L-amino acids have an S configuration, this is not universal (e.g., L-cysteine has an R configuration). researchgate.netyoutube.com
The homochirality of life—the exclusive use of L-amino acids in proteins and D-sugars in nucleic acids—is a defining feature of biology. acs.orgyoutube.com This stereochemical uniformity is crucial for the proper folding of proteins into specific three-dimensional structures, which in turn dictates their function. acs.org Enzymes and receptors, themselves chiral, exhibit high stereospecificity, meaning they interact differently with the enantiomers of a chiral substrate or ligand. acs.orgyoutube.com
Enantiomeric purity, or the excess of one enantiomer in a mixture, is critical for biological function. Since biological systems like enzymes and receptors are chiral, they can distinguish between the enantiomers of a molecule, often leading to significantly different physiological responses. acs.orgyoutube.com One enantiomer might be biologically active while the other is inactive or even exhibits a completely different, sometimes harmful, effect. reddit.comnih.gov
The proper function and folding of terrestrial proteins, for example, require high enantiomeric purity. acs.org Abiotic chemical reactions typically produce a racemic mixture (an equal 50:50 mixture of both enantiomers), whereas biological processes are highly selective, resulting in a large enantiomeric excess of one form. acs.org This distinction is so fundamental that the presence of a significant enantiomeric excess in extraterrestrial samples is considered a potential biosignature. acs.org In pharmaceutical science, the recognition that enantiomers can have different activities and metabolic fates has led to the development of single-enantiomer drugs to maximize therapeutic benefit and minimize side effects. nih.gov The certainty of a drug's potency is directly related to its enantiomeric purity. nih.gov
(R)-2-amino-3-methoxypropanoic acid and (S)-2-amino-3-methoxypropanoic acid are enantiomers, meaning they are non-superimposable mirror images of each other. quora.com While they share the same chemical formula and connectivity, their spatial arrangement is different, leading to distinct three-dimensional structures. This difference in stereochemistry means they will interact differently with other chiral molecules and rotate plane-polarized light in equal but opposite directions. libretexts.org
The (R)-enantiomer corresponds to O-Methyl-D-serine, while the (S)-enantiomer is O-Methyl-L-serine. nih.gov This distinction is critical in a biological context, as enzymes that recognize the L-form may not interact with the D-form, and vice versa.
| Property | This compound | (S)-2-amino-3-methoxypropanoic acid |
|---|---|---|
| Common Name | O-Methyl-D-serine nih.gov | O-Methyl-L-serine |
| Stereochemical Configuration | R (D-form) | S (L-form) |
| CAS Number | 86118-10-7 (for hydrochloride) nih.gov | 32620-11-4 chemicalbook.com |
| Molecular Weight | 119.12 g/mol nih.gov | 119.12 g/mol |
| Biological Context | Considered a "D-amino acid" derivative, which are less common in proteins but have roles in bacteria and as neurotransmitters. wikipedia.orgacs.org | Corresponds to the "L-amino acid" configuration, the form typically found in proteins. acs.org |
Contextualizing this compound as a Chiral Non-Proteinogenic Amino Acid
This compound is classified as a chiral, non-proteinogenic amino acid. wikipedia.orgnih.gov It is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis. As a derivative of the canonical amino acid serine, where the hydroxyl group is replaced by a methoxy (B1213986) group, it is also referred to as O-Methyl-D-serine. nih.govmedchemexpress.com
Its "R" designation specifies its absolute stereochemistry at the alpha-carbon. This places it in the D-amino acid family, which, while less common than their L-counterparts in higher organisms, are known to play significant roles in various biological processes, particularly in the cell walls of bacteria and as signaling molecules in the nervous system. wikipedia.orgacs.orgnih.gov The study of such non-canonical amino acids is valuable for understanding metabolic pathways, designing enzyme inhibitors, and creating novel peptide-based therapeutics with enhanced stability or unique functionalities. rsc.orgnih.gov
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-amino-3-methoxypropanoic acid;hydrochloride | nih.gov |
| Molecular Formula | C₄H₁₀ClNO₃ | nih.gov |
| Molecular Weight | 155.58 g/mol | nih.gov |
| Parent Compound | O-Methyl-D-serine | nih.gov |
| Canonical SMILES | COCC@HO)N.Cl | nih.gov |
| InChIKey | NLDVBPFPOCWZCE-AENDTGMFSA-N | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFCRCCPLEUQZ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275854 | |
| Record name | O-Methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86118-11-8 | |
| Record name | O-Methyl-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86118-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Serine, O-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for R 2 Amino 3 Methoxypropanoic Acid and Its Derivatives
Asymmetric Synthesis Approaches to Non-Canonical Amino Acids
The synthesis of non-canonical amino acids (ncAAs) in enantiomerically pure form is a cornerstone of modern medicinal chemistry and chemical biology. sigmaaldrich.com These compounds, including (R)-2-amino-3-methoxypropanoic acid, are crucial for creating peptides with enhanced stability and novel biological activities. sigmaaldrich.com Asymmetric synthesis, which selectively produces a specific stereoisomer, is essential for obtaining these molecules. Methodologies range from classical resolution techniques to highly advanced catalytic reactions.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This strategy offers a robust and reliable way to control stereochemistry.
One classical approach that functions similarly to resolution with a chiral agent involves the use of natural chiral molecules to separate enantiomers from a racemic mixture. A patented method for producing O-methyl-D-serine employs D-tartaric acid as a resolving agent. google.com In this process, racemic O-methyl-DL-serine is reacted with D-tartaric acid in the presence of salicylaldehyde (B1680747) and acetic acid. This forms a diastereomeric double salt with the D-serine derivative, which can be separated through crystallization. Subsequent treatment of the isolated salt allows for the recovery of the desired O-methyl-D-serine with high chiral purity (over 99.9%). google.com
A more advanced strategy involves using a chiral auxiliary covalently bonded to the substrate to direct alkylation or other modifications. For instance, an efficient asymmetric synthesis for α-substituted analogs of O-methyl-serine has been developed utilizing a square-planar Ni(II) complex of a Schiff base derived from the chiral auxiliary (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB) and dehydroalanine (B155165). rsc.org The initial step involves a Michael addition of methanol (B129727) to the dehydroalanine complex to form the O-methyl-serine complex. This complex then serves as a precursor for subsequent α-alkylation reactions, yielding various (S)-α-substituted O-methyl-serine derivatives with high enantiomeric purity (ee >98%). rsc.org While this specific example yields the (S)-enantiomer, the principle demonstrates the power of the chiral auxiliary approach, which could be adapted to produce the (R)-enantiomer by using the corresponding (R)-configured auxiliary.
Table 1: Chiral Auxiliary-Mediated Synthesis of O-methyl-serine Derivatives
| Method | Chiral Agent/Auxiliary | Substrate | Key Transformation | Product | Purity/Yield |
|---|---|---|---|---|---|
| Classical Resolution | D-Tartaric Acid | O-methyl-DL-serine | Diastereomeric salt formation and separation | O-methyl-D-serine | >99.9% chiral purity |
| Auxiliary-Directed Synthesis | Ni(II)-complex with (S)-BPB | Dehydroalanine | Michael addition followed by α-alkylation | (S)-α-substituted O-methyl-serine analogs | >98% ee |
Catalytic Asymmetric Reactions
Catalytic asymmetric reactions represent a highly efficient and atom-economical approach to chiral molecules. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Recent advancements in this field, including photoredox, transition-metal, and enzymatic catalysis, offer powerful tools for the synthesis of compounds like this compound.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions to forge new chemical bonds. orgsyn.orgpnas.org This methodology has been successfully applied to the stereoselective synthesis of various unnatural α-amino acids. google.comresearchgate.net A common strategy involves the photoredox-mediated generation of a carbon-centered radical, which then adds to a chiral imine derivative, such as a glyoxylate-derived N-sulfinyl imine. google.comorgsyn.org The chiral sulfinyl group directs the approach of the radical, leading to high diastereoselectivity. The use of organic photocatalysts, such as acridinium-based dyes, makes these processes more sustainable. orgsyn.org
While a specific application of photoredox catalysis for the direct synthesis of this compound is not yet prominently documented, the established protocols for other functionalized amino acids suggest its high potential as a future synthetic route. google.comorgsyn.org
Transition metals are central to many catalytic asymmetric reactions due to their diverse reactivity. mdpi.comnih.gov The synthesis of O-methyl-serine derivatives using a Ni(II) complex, as described previously, is a prime example of transition metal involvement in stereoselective synthesis. rsc.org In that system, the nickel metal serves as a template, organizing the substrate and the chiral auxiliary in a rigid conformation that ensures high stereocontrol during the reaction. rsc.org
Other transition metals, particularly palladium, have been extensively used in the synthesis of non-canonical amino acids. mdpi.com Palladium-catalyzed cross-coupling reactions, for example, are powerful methods for creating carbon-carbon and carbon-heteroatom bonds, which could be adapted for the synthesis of derivatives of this compound.
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and efficiency under mild, environmentally friendly conditions. For the synthesis of chiral amino acids, enzymes offer unparalleled stereocontrol.
D-stereospecific amino-acid amidase : This enzyme selectively hydrolyzes the D-enantiomer of the amide (O-methyl-D-serinamide) to the desired carboxylic acid, this compound.
α-amino-ε-caprolactam racemase : This enzyme continuously racemizes the unreacted L-enantiomer (O-methyl-L-serinamide) back to the racemic mixture.
This dynamic kinetic resolution process allows for the theoretical conversion of 100% of the racemic starting material into the desired D-enantiomer, resulting in a high yield (>98.5%) for the enzymatic step. researchgate.net
Table 2: Chemoenzymatic Synthesis of O-methyl-D-serine
| Step | Reactant | Catalyst/Enzyme | Product of Step | Key Feature |
|---|---|---|---|---|
| 1. Chemical Synthesis | Acrylamide | Br₂, CH₃OH, NH₃ | O-methyl-DL-serinamide | Preparation of racemic substrate |
| 2. Enzymatic Resolution | O-methyl-DL-serinamide | D-stereospecific amino-acid amidase & α-amino-ε-caprolactam racemase | this compound | Dynamic kinetic resolution with >99.8% ee and >98.5% yield |
Many enzymes involved in amino acid metabolism, including some used in biocatalysis, depend on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govroyalsocietypublishing.org PLP is a versatile cofactor that can stabilize various reaction intermediates, enabling transformations like transamination, elimination, and racemization. nih.govacs.org
The enzyme serine racemase, which catalyzes the direct conversion of L-serine to D-serine in the mammalian brain, is a well-known PLP-dependent enzyme. pnas.orgnih.gov The mechanism involves the formation of a Schiff base between the amino acid substrate and PLP, which facilitates the removal of the α-proton. Subsequent non-stereospecific protonation of the resulting carbanionic intermediate leads to racemization. pnas.org While serine racemase itself acts on serine, the α-amino-ε-caprolactam racemase used in the chemoenzymatic synthesis of O-methyl-D-serine likely operates via a similar PLP-dependent mechanism to interconvert the L- and D-enantiomers of the serinamide (B1267486) derivative. researchgate.net This highlights the fundamental role of PLP chemistry in enabling efficient enzymatic routes to chiral amino acids.
Enzymatic Asymmetric Synthesis (Biocatalysis)
Tandem Aldol (B89426) Addition-Transamination Reactions
A powerful one-pot, two-step enzymatic approach for synthesizing γ-hydroxy-α-amino acids involves a tandem aldol addition-transamination sequence. nih.gov This method utilizes a trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) for the initial enantioselective aldol addition of pyruvate to an aldehyde, generating a chiral 4-hydroxy-2-oxo acid. nih.gov This intermediate is then aminated in the same pot by an S-selective transaminase to produce the final γ-hydroxy-α-amino acid. nih.gov
Three distinct transamination systems have been explored to drive the reaction to completion and overcome equilibrium limitations:
Pyruvate Recycling: L-Alanine serves as the amine donor, with the co-produced pyruvate being recycled in the initial aldol step. nih.gov
Benzaldehyde (B42025) Removal: Benzylamine is used as the amine donor, and the resulting benzaldehyde is converted to benzoin (B196080) by benzaldehyde lyase, thus shifting the equilibrium. nih.gov
Glutamate (B1630785) Regeneration Cascade: A dual-enzyme system comprising branched-chain α-amino acid aminotransferase (BCAT) and aspartate aminotransferase (AspAT) is employed with L-glutamate as the amine donor, which is regenerated using L-aspartate. nih.gov
This tandem approach has proven effective for a variety of non-aromatic aldehydes, yielding products with high stereoselectivity. nih.gov The resulting γ-hydroxy-α-amino acids can be further converted into valuable chiral α-amino-γ-butyrolactones. nih.gov
Asymmetric Reductive Amination of Keto Acids
Asymmetric reductive amination (ARA) of α-keto acids represents a direct and efficient pathway to enantioenriched α-amino acids. nih.govresearchgate.net This method avoids the need for pre-formed imines and often utilizes environmentally benign reducing agents like hydrogen gas or formic acid. researchgate.netliv.ac.uk
Recent advancements have focused on the development of highly active and selective transition-metal catalysts. For instance, Cp*Ir complexes with chiral N-(2-picolyl)sulfonamidato ligands have been successfully employed for the direct asymmetric reductive amination of α-keto acids. nih.gov In this system, optically active 2-phenylglycinol acts as an effective aminating agent in a transfer hydrogenation process using formic acid. nih.gov The resulting amino acids are obtained in good yields and with excellent optical purities (up to >99% ee) after removal of the chiral auxiliary. nih.gov
Ruthenium-based catalysts have also shown great promise. rsc.org Ru-catalyzed direct asymmetric reductive amination of α-keto amides with ammonium (B1175870) salts provides access to a broad range of N-unprotected unnatural α-amino acid derivatives with high enantioselectivity. researchgate.net Furthermore, the direct ARA of α-keto acetals using ruthenium catalysts yields α-amino acetals, which are versatile intermediates that can be readily converted to the corresponding α-amino acids. rsc.org
Asymmetric Transamination of Keto Acids
Enzymatic asymmetric transamination of keto acids is a highly effective and environmentally friendly method for producing chiral amino acids. researchgate.net This biocatalytic approach utilizes transaminases (also known as aminotransferases), which are pyridoxal phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. researchgate.net
Both S- and R-selective transaminases are available, allowing for the synthesis of either enantiomer of the desired amino acid. researchgate.net A significant challenge in transamination reactions is the unfavorable equilibrium, which can limit product yield. liv.ac.uk To overcome this, various strategies are employed, such as using a large excess of the amine donor or removing the ketone byproduct. nih.govliv.ac.uk For example, in the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a system was developed coupling an aldol reaction with a subsequent stereoselective transamination, achieving high yields and enantiomeric excesses. researchgate.net
Enantioselective Addition of Ammonia (B1221849) to α,β-Unsaturated Acids
The enantioselective addition of ammonia to α,β-unsaturated acids offers another route to chiral amino acids. While less common than other methods for this specific target, the principles of ammonia addition are well-established in amino acid synthesis. libretexts.org Historically, the direct amination of α-halo carboxylic acids with ammonia has been used, though it can suffer from over-reaction. libretexts.org More controlled methods, such as the Gabriel synthesis, utilize a phthalimide (B116566) group to prevent multiple substitutions. libretexts.org
In a biocatalytic context, ammonia lyases can catalyze the addition of ammonia to double bonds, but this is more commonly applied to the synthesis of amino acids like aspartic acid from fumaric acid. The application to precursors of this compound would depend on the availability of a suitable α,β-unsaturated precursor.
Aldol Condensation of Amino Acids to Aldehydes
The direct organocatalytic asymmetric aldol reaction of α-amino aldehydes provides an efficient route to β-hydroxy-α-amino acid derivatives. nih.gov While this method starts with an amino acid derivative rather than synthesizing the amino acid core itself, it is a key strategy for elaborating the side chain.
In this approach, an N-protected α-amino aldehyde, such as a glycine (B1666218) aldehyde derivative, reacts with a ketone in the presence of an organocatalyst like L-proline or its derivatives. nih.gov This reaction can produce anti-β-hydroxy-α-amino aldehydes with high diastereoselectivity and enantioselectivity. nih.gov These aldehyde products can then be easily oxidized to the corresponding β-hydroxy-α-amino acids. nih.gov
Biocatalytic aldol condensations are also highly effective. Pyruvate aldolases, for instance, can catalyze the condensation of pyruvate with aldehydes. researchgate.net A decarboxylative aldol reaction has also been developed using the enzyme UstD, which catalyzes the condensation of L-aspartate with various aldehydes to produce non-standard amino acids. chemrxiv.org
Synthesis of Precursors and Protected Derivatives
The synthesis of this compound often requires the preparation of specific precursors and the use of protecting groups to ensure selectivity during the synthetic sequence.
N-Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is a widely used nitrogen-protecting group in amino acid synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.
The introduction of the Boc group is typically achieved by reacting the amino acid or its precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This method is used in the synthesis of various protected amino acid derivatives, including phosphonate (B1237965) analogues. mdpi.com For example, diethyl (RS)-2-aminopropylphosphonate can be converted to diethyl (RS)-2-(tert-butoxycarbonylamino)propylphosphonate in good yield using Boc₂O. mdpi.com This strategy is fundamental in multi-step syntheses where the amino group's nucleophilicity needs to be masked during subsequent transformations. nih.gov
O-Methylation Procedures
The direct O-methylation of the hydroxyl group in serine and its derivatives is a key transformation for accessing this compound. Various methodologies have been developed to achieve this, each with its own set of reagents and reaction conditions.
One common approach involves the use of a methylating agent in the presence of a base. For instance, N-protected serine derivatives can be effectively methylated. A notable method employs dimethyl sulfate (B86663) (DMS) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the N-methylation of peptides on a solid support, a technique that can be adapted for O-methylation with appropriate protecting group strategies. researchgate.net Another strategy involves the use of methyl iodide. nih.gov
A patented industrial process describes the synthesis of O-methyl-D-serine starting from methyl acrylate. This multi-step synthesis involves bromination, followed by alcoholysis with sodium methoxide, and subsequent ammonolysis to yield O-methyl-DL-serine. The desired D-enantiomer is then obtained through resolution with D-tartaric acid and salicylaldehyde. google.com
An alternative synthetic route to this compound involves the reaction of an optically active form of epoxypropionic acid with aminomethanol. This method leverages the chirality of the starting epoxide to establish the stereocenter of the final amino acid.
The table below summarizes various O-methylation procedures.
| Starting Material | Methylating Agent | Base/Catalyst | Key Features |
| N-protected Serine | Dimethyl sulfate | DBU | Applicable for solid-phase synthesis. researchgate.net |
| N-protected Serine | Methyl iodide | Not specified | Common laboratory-scale methylation. nih.gov |
| Methyl acrylate | Bromine, Sodium methoxide, Ammonia | - | Multi-step industrial synthesis followed by resolution. google.com |
| Optically active epoxypropionic acid | Aminomethanol | - | Utilizes a chiral precursor to introduce the desired stereochemistry. |
Synthesis from Serine Derivatives
This compound is fundamentally a derivative of serine, and many synthetic approaches logically commence with this readily available amino acid. medchemexpress.com The key transformation is the methylation of the hydroxyl group, which must be performed in a way that preserves the stereochemical integrity of the chiral center.
A common strategy involves the protection of the amino and carboxyl groups of serine, followed by methylation of the free hydroxyl group. For example, N-Boc-L-serine methyl ester is a versatile intermediate that can be prepared by treating L-serine with di-tert-butyl dicarbonate and then esterifying the carboxylic acid. orgsyn.org The hydroxyl group of this protected serine derivative can then be targeted for methylation.
Enzymatic methods also present a potential route. For instance, serine racemase is an enzyme that catalyzes the conversion of L-serine to D-serine. pnas.org This enzymatic transformation could provide the D-serine precursor, which can then be chemically converted to this compound through O-methylation.
The enantioselective synthesis of related unnatural polar amino acids has also been explored, offering pathways that could be adapted for the synthesis of this compound. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the final product. thieme-connect.deresearchgate.netresearchgate.net
Techniques for Enantiomeric Purity Assessment in Synthetic Processes
Ensuring the enantiomeric purity of this compound is critical for its application in pharmaceuticals. Several analytical techniques are employed to accurately determine the enantiomeric excess.
Chiral Derivatization and Chromatographic Methods (e.g., HPLC, GLC)
A widely used approach for determining the enantiomeric purity of amino acids is through chiral derivatization followed by chromatography. This indirect method involves reacting the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated using standard, non-chiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas-Liquid Chromatography (GLC). researchgate.net
A variety of CDAs are available for the derivatization of the amino group. Some common examples include:
Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide is a well-established CDA that reacts with the amino group of amino acids to form diastereomeric derivatives that can be separated by reversed-phase HPLC. nih.gov
GITC: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate reacts with the amino group to form thiourea (B124793) diastereomers. nih.gov
S-NIFE: (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester is another effective CDA for the separation of amino acid enantiomers. nih.gov
OPA-IBLC: A combination of o-phthalaldehyde (B127526) and a chiral thiol like N-isobutyryl-L-cysteine can be used to form fluorescent diastereomeric isoindoles. nih.gov
The choice of derivatizing agent can influence the resolution and sensitivity of the analysis. For instance, while FDAA generally provides high enantioselectivity, other reagents might offer better sensitivity for certain applications. nih.gov
Direct chiral HPLC analysis is an alternative to derivatization. This method utilizes a chiral stationary phase (CSP) that can directly interact with the enantiomers, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown success in resolving underivatized amino acid enantiomers. sigmaaldrich.com
The table below provides an overview of common chiral derivatizing agents for amino acid analysis.
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Resulting Diastereomer | Chromatographic Method |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Amino | Amide | RP-HPLC nih.gov |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amino | Thiourea | RP-HPLC nih.gov |
| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Amino | Carbamate | RP-HPLC nih.gov |
| o-Phthalaldehyde / N-isobutyryl-L-cysteine | OPA-IBLC | Amino | Isoindole | RP-HPLC nih.govresearchgate.net |
Capillary Electrophoresis
Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of amino acids and other chiral compounds. springernature.com In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary. For chiral separations, a chiral selector is added to the background electrolyte.
The chiral selector interacts with the enantiomers to form transient diastereomeric complexes with different mobilities, enabling their separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and broad applicability. springernature.comnih.gov Antibiotics, such as vancomycin, have also been employed as effective chiral selectors for the separation of derivatized amino acids. mdpi.com
CE offers several advantages for enantiomeric purity assessment, including high separation efficiency, short analysis times, and low sample and reagent consumption. researchgate.net The technique can be used for both direct and indirect chiral separations of amino acids.
Advanced Applications of R 2 Amino 3 Methoxypropanoic Acid in Peptide and Protein Research
Incorporation into Peptides and Proteins
The introduction of non-canonical amino acids (ncAAs) like (R)-2-amino-3-methoxypropanoic acid into polypeptide chains is a cornerstone of modern protein engineering. This process allows for the creation of proteins with tailored functions and enhanced stability. Two primary strategies are employed for this purpose: biological incorporation through the manipulation of the cell's translational machinery and direct chemical synthesis.
Genetic Code Expansion and Orthogonal Translation Systems
Genetic code expansion (GCE) facilitates the site-specific incorporation of ncAAs into proteins within living organisms or in cell-free systems. nih.gov This powerful technique relies on the introduction of an "orthogonal translation system"—an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair—that functions independently of the host cell's endogenous translational components. nih.gov This exogenous pair is designed to recognize a specific ncAA and direct its insertion at a designated, often reassigned, codon in the messenger RNA (mRNA) sequence. nih.gov
Table 1: Core Components of a Site-Specific Genetic Code Expansion System
| Component | Function | Key Requirements |
| Non-Canonical Amino Acid (ncAA) | The novel amino acid to be incorporated (e.g., this compound). | Must be available to the system; the aaRS must selectively recognize it over canonical amino acids. |
| Orthogonal aaRS | An engineered enzyme that specifically attaches the ncAA to the orthogonal tRNA. | Must not recognize endogenous tRNAs or canonical amino acids. nih.gov |
| Orthogonal tRNA | An engineered tRNA that is charged with the ncAA by the orthogonal aaRS. | Must not be recognized by endogenous aaRSs. Its anticodon is altered to recognize a reassigned codon (e.g., a stop codon). nih.gov |
| Reassigned Codon | A codon in the mRNA, typically a stop codon, that is repurposed to encode the ncAA. | Must be efficiently read by the orthogonal tRNA. |
| Translational Machinery | The host's ribosome and elongation factors. | Must be compatible with the orthogonal tRNA. nih.gov |
One effective strategy for incorporating ncAAs is to leverage the natural or engineered substrate promiscuity of certain aaRSs. nih.govnih.gov These enzymes can recognize and charge tRNAs with molecules that are structurally similar to their native amino acid substrates. The pyrrolysyl-tRNA synthetase (PylRS) from methanogenic archaea is particularly notable for its relatively promiscuous amino acid binding pocket, which can accommodate a wide variety of ncAAs. nih.govnih.govbiorxiv.org
Research has demonstrated that PylRS enzymes can acylate their cognate tRNA (tRNAPyl) with various β-hydroxy acids, including both (R) and (S) configurations, in vitro. nih.gov For instance, studies using PylRS from M. alvus have shown successful acylation of tRNAPyl with β2-hydroxy acid substrates, leading to their incorporation into proteins. nih.gov This inherent flexibility allows researchers to screen libraries of ncAAs, like this compound, for incorporation using existing or minimally modified orthogonal systems, thereby expanding the chemical diversity accessible within proteins.
A prevalent method in genetic code expansion is stop codon suppression. nih.gov This technique repurposes one of the three translational stop codons—UAG (amber), UAA (ochre), or UGA (opal)—to encode an ncAA instead of terminating protein synthesis. biorxiv.orgnih.govresearchgate.net An orthogonal tRNA is engineered with an anticodon that recognizes the targeted stop codon. nih.gov When the ribosome encounters this codon in the mRNA, the engineered tRNA, charged with the ncAA by its partner aaRS, binds to the ribosome and incorporates the ncAA, allowing translation to continue. nih.govbiorxiv.org
The amber codon (UAG) is most commonly used for this purpose because it is the least frequent stop codon in many organisms, minimizing the impact on the host's native protein synthesis. researchgate.net The success of this technique hinges on the efficiency with which the orthogonal tRNA outcompetes the cell's native release factors, which would otherwise bind to the stop codon and terminate translation. nih.gov This approach has been successfully applied in various systems, from bacteria to mammalian cells, to site-specifically introduce ncAAs with unique chemical functionalities. nih.govbiorxiv.org
Cell-free protein synthesis (CFPS) offers a powerful and versatile platform for incorporating ncAAs like this compound into proteins. nih.govmdpi.com CFPS systems utilize cell extracts containing all the necessary translational machinery (ribosomes, tRNAs, enzymes) but without the constraints of an intact cell wall. nih.govmdpi.com This "open" system provides direct control over the reaction environment, allowing for the easy addition of ncAAs, engineered aaRS/tRNA pairs, and other components at optimal concentrations. nih.govmdpi.com
A significant advantage of CFPS is the ability to overcome the toxicity or poor cellular uptake associated with some ncAAs in live-cell systems. springernature.com Furthermore, by using extracts from genetically modified organisms, such as E. coli strains where Release Factor 1 (RF1) has been deleted, the efficiency of stop codon suppression can be dramatically increased. nih.govspringernature.com This makes CFPS an ideal platform for high-yield production of proteins containing single or multiple instances of an ncAA. nih.gov
Table 2: Comparison of Protein Synthesis Platforms for ncAA Incorporation
| Feature | In Vivo Systems | Cell-Free Protein Synthesis (CFPS) |
| Environment | Closed cellular environment | Open reaction environment nih.gov |
| ncAA Delivery | Dependent on cellular uptake | Direct addition to the reaction mixture mdpi.com |
| Toxicity Issues | ncAA or orthogonal components can be toxic to the host cell | Toxicity to host is not a concern springernature.com |
| Stop Codon Suppression | Competition with endogenous release factors | Release factors can be removed or diluted nih.gov |
| Protein Yield | Variable, can be limited by metabolic burden | High yields possible (e.g., >1,700 mg/L) nih.gov |
| Applications | Study of protein function in a living context | High-throughput screening, production of toxic proteins, prototyping genetic circuits nih.govmdpi.com |
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a chemical method for producing peptides and small proteins by sequentially adding amino acids to a growing chain that is covalently attached to an insoluble polymer resin. beilstein-journals.orgnih.gov This technique, pioneered by Bruce Merrifield, allows for the efficient synthesis of custom peptides, including those containing ncAAs like this compound. nih.gov
The process involves a series of repeated cycles:
Attachment : The first amino acid is anchored by its C-terminus to the solid support resin. nih.gov
Deprotection : The temporary protecting group on the N-terminus of the attached amino acid is removed. beilstein-journals.org
Coupling : The next protected amino acid is activated and added, forming a peptide bond with the deprotected N-terminus of the growing chain. beilstein-journals.org
Washing : Excess reagents and by-products are washed away, which is simplified by the peptide being attached to the solid, insoluble resin. google.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and any protecting groups on the amino acid side chains are removed. beilstein-journals.org SPPS is highly automatable and is the standard method for producing synthetic peptides for research and therapeutic applications. nih.gov The direct nature of chemical synthesis makes it straightforward to incorporate building blocks like this compound at any desired position in the peptide sequence.
Enhancement of Peptide Properties through Incorporation
Incorporating ncAAs such as this compound into peptides can significantly enhance their therapeutic properties. nih.gov Natural peptides often suffer from limitations like rapid degradation by proteases and poor metabolic stability, which limits their clinical utility. nih.gov The introduction of ncAAs can overcome these drawbacks in several ways:
Proteolytic Resistance : Proteases are enzymes that recognize and cleave specific peptide sequences composed of L-amino acids. Peptides containing ncAAs are often poor substrates for these enzymes, leading to increased resistance to degradation and a longer half-life in the body. nih.gov
Conformational Stability : The unique side chain of this compound can introduce specific steric or electronic properties that help to stabilize desired secondary structures, such as helices or sheets. This can lead to improved target binding affinity and specificity.
Reduced Immunogenicity : The human immune system primarily recognizes peptides made of the 20 canonical L-amino acids. The inclusion of unnatural building blocks can make a peptide less likely to be recognized as foreign, potentially reducing its immunogenicity and improving its safety profile. nih.gov
Modulation of Conformational Preferences in Peptides
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their three-dimensional structure. This compound, as a D-amino acid derivative, can significantly influence the conformational preferences of a peptide backbone. Proteases, which are enzymes that break down proteins and peptides, are highly specific to the L-conformation of amino acids that make up most natural proteins.
When introduced into a peptide chain, the (R)-configuration of the α-carbon forces local changes in the peptide backbone torsion angles (phi and psi), which can disrupt or stabilize specific secondary structures. For instance, the presence of a D-amino acid can break the repeating pattern of an α-helix or interrupt the hydrogen-bonding network of a β-sheet. This disruption is a key tool for peptide designers aiming to create specific folds or to study the structure-activity relationship of bioactive peptides. In a study involving the synthesis of analogs of the cyclic peptide Galaxamide, O-methyl-D-serine was one of the unnatural amino acids used, highlighting its role in creating structural diversity to evaluate antitumor activity. nih.gov The steric interactions between the side chain and the backbone can lead to the adoption of unique turn structures, such as β-turns, which are critical for molecular recognition and biological activity.
| Structural Feature | Expected Conformational Impact on Peptides | Rationale |
|---|---|---|
| (R)-Stereochemistry (D-amino acid) | Disruption of α-helices and β-sheets; induction of turns | Steric hindrance and altered backbone torsion angles (φ, ψ) compared to L-amino acids. |
| O-methyl Side Chain | Reduced hydrogen bonding potential; altered hydrophobicity | Replacement of the hydroxyl group with a less polar methoxy (B1213986) group. |
| Combined Effect | Creation of unique, constrained peptide structures | Synergistic effect of stereochemistry and side chain modification for precise structural control. nih.gov |
Influence on Proteolytic Stability
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. Proteolytic enzymes exhibit high stereospecificity, primarily recognizing and cleaving peptide bonds adjacent to L-amino acids. The incorporation of D-amino acids, such as this compound, is a well-established strategy to enhance the proteolytic stability of peptides.
By placing this compound at or near a known protease cleavage site, the peptide becomes a poor substrate for the enzyme. The (R)-configuration of the side chain does not fit correctly into the active site of the protease, preventing catalytic action and significantly increasing the peptide's half-life in biological systems. This enhanced stability is crucial for maintaining therapeutic concentrations of the peptide over time. Research into N-methylation of cyclic peptides has shown it provides metabolic stability. nih.govmdpi.com A patent for peptides with anti-angiogenic activity lists O-methyl-D-serine as a potential component to confer stability. google.com
| Peptide Type | Susceptibility to Proteolytic Cleavage | Reason |
|---|---|---|
| Standard L-amino acid peptide | High | Proteases are stereospecific for L-amino acids. |
| Peptide containing this compound | Low to Negligible | The (R)-configuration prevents proper binding to the protease active site. google.com |
Role in Rational Drug Design and Medicinal Chemistry
This compound is a valuable chiral building block in medicinal chemistry, contributing significantly to rational drug design. guidechem.com Its utility stems from its ability to impart desirable properties, such as enhanced stability and specific conformational control, to bioactive molecules.
Development of Bioactive Compounds and Therapeutics
The most prominent example of the therapeutic relevance of this compound is its role as a key intermediate in the synthesis of Lacosamide. google.comrsc.org Lacosamide is an anticonvulsant medication used for the treatment of epilepsy and neuropathic pain. google.com The synthesis of this drug relies on the specific stereochemistry and functionality offered by O-methyl-D-serine. A chemoenzymatic method has been developed for the efficient production of optically pure O-methyl-D-serine from inexpensive starting materials like acrylamide, underscoring its industrial importance as a precursor to this important therapeutic agent. rsc.orgresearchgate.net
Use as Intermediate in Synthesis of Amino Acid Derivatives
Beyond its application in the synthesis of Lacosamide, this compound serves as a versatile intermediate for the creation of a wide range of other amino acid derivatives and bioactive compounds. nordmann.global Its protected forms, such as Fmoc-D-Ser(Me)-OH and Boc-D-Ser(Me)-OH, are commercially available and are standard reagents in solid-phase peptide synthesis (SPPS). This allows for its precise incorporation into peptide chains to create novel therapeutics, including peptide inhibitors and modulators of protein-protein interactions. google.com The compound's bifunctional nature—possessing both an amine and a carboxylic acid group—along with a modifiable side chain, makes it an attractive starting material for constructing complex molecular architectures.
| Protecting Group | Full Name | Common Use in Synthesis |
|---|---|---|
| Fmoc | Fluorenylmethyloxycarbonyl | Base-labile protection of the α-amino group in Solid-Phase Peptide Synthesis (SPPS). |
| Boc | tert-Butoxycarbonyl | Acid-labile protection of the α-amino group in peptide synthesis. |
Impact on Receptor Modulation (e.g., NMDA receptor glycine (B1666218) site)
This compound and its derivatives have been identified as modulators of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, and its glycine binding site is a key target for therapeutic intervention in a variety of neurological disorders. D-serine itself is a known co-agonist at this site.
A Chinese patent describes O-methyl-D-serine as a novel NMDA receptor glycine site antagonist. google.com This suggests that by modifying the D-serine structure with a methyl group on the side chain, the molecule's interaction with the receptor can be switched from agonistic to antagonistic. This ability to fine-tune receptor activity is a cornerstone of rational drug design. Derivatives of O-methyl-D-serine are therefore of significant interest for developing new drugs targeting the NMDA receptor to treat conditions such as epilepsy, pain, and other neurological disorders. google.comevitachem.com
Computational and Spectroscopic Investigations of R 2 Amino 3 Methoxypropanoic Acid
Conformational Analysis of Non-Canonical Amino Acids
The replacement of the hydroxyl group in serine with a methoxy (B1213986) group in O-Methyl-D-serine introduces changes in steric hindrance and hydrogen bonding capabilities, which in turn significantly affects its conformational preferences. nih.gov Conformational analysis is crucial for understanding the three-dimensional structures that molecules like (R)-2-amino-3-methoxypropanoic acid can adopt, which dictates their interactions and functions.
Theoretical Studies on Potential Energy Surfaces
The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For a molecule like this compound, the PES is complex, with numerous local minima corresponding to stable conformers. Theoretical studies, often employing quantum chemical calculations, are used to explore this surface. researchgate.netyoutube.com
By systematically varying key dihedral angles (like those in the amino acid backbone and side chain), researchers can identify low-energy conformations. For instance, studies on similar dehydroamino acids have used methods like M06-2X/6-31+G(d,p) to calculate the PES in different environments, such as the gas phase and in solution. researchgate.net These maps reveal the energetically favorable regions and the barriers between different conformations. The lowest energy conformers represent the most probable structures the molecule will adopt. While specific PES data for this compound is not abundant in public literature, the methodologies are well-established from studies on related amino acids like serine and alanine (B10760859) dipeptides. nih.govresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound explores its conformational space at a given temperature. These simulations can reveal not just the stable conformers but also the transitions between them, providing a more complete picture of the molecule's flexibility.
MD simulations can be performed using classical force fields or, for higher accuracy, with quantum mechanical potentials (ab initio MD). nih.gov For a molecule like O-Methyl-D-serine, MD simulations could elucidate how the methoxy group influences intramolecular hydrogen bonding and interactions with solvent molecules, such as water. This information is critical for understanding its behavior in a biological context. While specific MD studies on this exact compound are not widely published, the techniques are routinely applied to amino acids and peptides to understand their structural dynamics. nih.govmdpi.com
Quantum Chemistry Calculations (e.g., Hartree-Fock, DFT, Semi-empirical methods)
Quantum chemistry calculations are fundamental to understanding the electronic structure and properties of molecules like this compound. These methods are used to determine optimized geometries, relative energies of conformers, and various spectroscopic properties. nih.gov
Hartree-Fock (HF) Method: This is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally less expensive than more advanced methods, it does not account for electron correlation, which can be important for accurate energy calculations. youtube.com
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex wavefunction. researchgate.net Methods like B3LYP, often paired with basis sets like 6-311+G(d,p), have proven effective for studying the conformations of amino acids and peptides. nih.govelectrochemsci.orgyildiz.edu.tr DFT calculations provide a good balance between accuracy and computational cost, making them suitable for calculating the relative energies and geometric parameters of the various conformers of O-Methyl-D-serine.
Semi-empirical Methods: These methods, such as PM6 and RM1, use parameters derived from experimental data to simplify quantum mechanical calculations. researchgate.net They are much faster than ab initio or DFT methods, allowing for the study of larger systems or longer timescales, though with some sacrifice in accuracy. They can be useful for initial conformational searches before refining with higher-level theories. researchgate.net
Table 1: Comparison of Quantum Chemistry Methods for Conformational Analysis
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Hartree-Fock (HF) | Approximates the wavefunction as a single Slater determinant. wikipedia.org | Computationally less intensive than post-HF methods. | Neglects electron correlation, affecting accuracy. youtube.com |
| Density Functional Theory (DFT) | Based on the electron density to describe the system's energy. researchgate.net | Good balance of accuracy and computational cost; includes electron correlation effects. | Results can be dependent on the chosen functional. |
| Semi-empirical Methods | Uses experimental parameters to simplify calculations. researchgate.net | Very fast, suitable for large systems and initial screening. | Less accurate than ab initio and DFT methods. |
Spectroscopic Characterization of Conformers
Spectroscopy provides experimental data that can be compared with computational results to validate the predicted structures and properties of molecular conformers.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrational transitions within a molecule. acs.org Each conformer of this compound will have a unique set of vibrational frequencies, resulting in a distinct IR spectrum. Key vibrational modes for this molecule would include N-H stretching, C=O stretching of the carboxyl group, C-O-C stretching of the ether linkage, and various bending modes.
Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies and IR intensities for different conformers. yildiz.edu.trresearchgate.net By comparing the calculated spectra of various low-energy conformers with the experimental IR spectrum, it is possible to identify which conformers are present in the sample. For example, studies on deprotonated serine have shown how classical and quantum molecular dynamics can predict IR spectra, highlighting the importance of features like hydroxyl and C-H stretching peaks to understand conformational differences. nih.gov While a specific, publicly available, experimentally assigned IR spectrum for this compound is not readily found, data for related compounds like serine methyl ester hydrochloride exists and serves as a reference. nist.gov
Table 2: Typical IR Vibrational Frequency Ranges for Amino Acid Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (NH₂) | N-H Stretch | 3300 - 3500 |
| Carboxylic Acid (COOH) | O-H Stretch | 2500 - 3300 (broad) |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |
| Ether (C-O-C) | Symmetric Stretch | 1000 - 1150 |
Soft X-ray Spectroscopy
Soft X-ray spectroscopy is a powerful technique for probing the electronic structure of molecules by exciting core-level electrons. oup.comcambridge.org Techniques like X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) can provide element-specific information about the chemical environment. osti.gov For this compound, this could distinguish the carbon atoms in the carboxyl, alpha-carbon, beta-carbon, and methoxy group positions.
Studies on other amino acids have shown that soft X-ray irradiation can induce decomposition through pathways like decarboxylation and deamination. nih.govosti.gov The stability of an amino acid to radiation can also be assessed, with serine being noted as relatively less stable compared to others like asparagine. osti.govnih.gov While specific soft X-ray studies on this compound are not detailed in the available literature, the principles from studies on other amino acids would apply, offering insights into its elemental composition and the bonding environment of its constituent atoms. nih.gov
Modeling of Interactions and Reactivity
Computational modeling and spectroscopic studies provide crucial insights into the intrinsic properties and reactive behavior of this compound, also known as O-methyl-D-serine. These investigations help to elucidate its thermodynamic characteristics and its potential to interact with metal ions, which are fundamental to understanding its behavior in various chemical and biological contexts.
Thermodynamic Parameters (e.g., proton affinity, gas-phase basicity, proton dissociation energy)
Proton Affinity and Gas-Phase Basicity:
Proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a species with a proton, while gas-phase basicity is the negative of the corresponding Gibbs free energy change. wikipedia.org These values indicate the intrinsic basicity of a molecule. For amino acids, protonation can occur at either the amino group or the carbonyl oxygen of the carboxylic acid group.
Studies on serine have shown that the amino group is the more basic site. High-level computational studies on L-serine have reported a gas-phase basicity of 205.9 kcal/mol. acs.orgnih.gov The addition of the hydroxymethyl group (-CH2OH) in serine increases its basicity by 4.5 kcal/mol compared to glycine (B1666218), an effect attributed to a combination of intramolecular hydrogen bonding and inductive effects. acs.orgnih.gov
The replacement of the hydroxyl hydrogen with a methyl group in this compound is expected to influence these properties. The methyl group is electron-donating and can increase the proton affinity and gas-phase basicity. wikipedia.org However, the O-methylation also prevents the formation of a specific intramolecular hydrogen bond between the hydroxyl group and the amino group that is present in serine, which could slightly decrease the basicity. Therefore, the gas-phase basicity of this compound is anticipated to be in a similar range to that of serine, with the final value being a balance of these competing electronic and structural effects.
Proton Dissociation Energy:
Proton dissociation energy refers to the enthalpy change associated with the removal of a proton from a molecule in the gas phase. This value is a measure of the intrinsic acidity of the molecule. For amino acids, the most acidic proton is that of the carboxylic acid group. While specific data for this compound is not available, density functional theory (DFT) calculations have been used to determine the thermodynamic properties of amino acids with polar uncharged side chains, such as serine. mdpi.comresearchgate.net These theoretical approaches can provide estimates for properties like the enthalpy of formation, which is related to the proton dissociation energy through a thermochemical cycle.
Interactive Data Table: Thermodynamic Parameters of Serine
| Thermodynamic Parameter | Molecule | Site of Protonation/Deprotonation | Calculated/Experimental Value (kcal/mol) |
| Gas-Phase Basicity (GB) | L-Serine | Amino Group | 205.9 |
| Proton Affinity (PA) | L-Serine | Amino Group | 218.05 ± 0.2 |
| Proton Affinity (PA) | L-Serine | Carbonyl Oxygen | 205.87 ± 0.2 |
Note: The table presents data for L-serine as a reference for understanding the properties of its D-isomer derivative, this compound. The values are from high-level computational studies. acs.orgnih.govresearchgate.netrsc.org
Metal Ion Chelation Effects on Structure and Reactivity
The ability of amino acids to chelate metal ions is a critical aspect of their chemical and biological function. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. dcu.ie this compound possesses three potential coordination sites: the nitrogen atom of the amino group, the oxygen atoms of the carboxylate group, and the ether oxygen of the methoxy group.
The chelation of a metal ion to this compound would significantly alter its structure and reactivity. The coordination of the metal ion to the amino and carboxylate groups would fix the relative positions of these functionalities, leading to a more rigid structure. This conformational rigidity can have profound effects on the molecule's reactivity in subsequent chemical transformations.
Furthermore, the coordination of a metal ion can enhance the acidity of the remaining protons on the amino group and influence the electronic properties of the entire molecule. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, combined with computational methods like Density Functional Theory (DFT), are powerful tools for studying the structural and electronic changes upon metal chelation. nih.govkpi.uarsc.org While specific studies on the metal complexes of this compound are not prominent in the literature, the principles derived from studies on other amino acids and their derivatives provide a solid framework for predicting its behavior. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (R)-2-amino-3-methoxypropanoic acid to ensure high enantiomeric purity?
- Methodology :
- Chiral resolution : Use chiral auxiliaries or catalysts during synthesis. For example, asymmetric hydrogenation of α-keto precursors with Ru-BINAP catalysts can yield enantiomerically enriched products .
- Chromatographic separation : Employ chiral stationary phases (e.g., cellulose-based columns) for HPLC to isolate the (R)-enantiomer from racemic mixtures .
- Key Parameters : Monitor reaction progress via chiral GC or polarimetry. Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystallization efficiency.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the methoxy group (δ ~3.3 ppm for ) and α-amino acid backbone (δ ~3.8 ppm for Cβ) .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (CHNO; theoretical [M+H] = 120.0655) .
- IR spectroscopy : Identify characteristic peaks for carboxylic acid (1700–1725 cm) and amine groups (3300–3500 cm) .
Advanced Research Questions
Q. How can researchers assess the enantiomeric purity of this compound in complex biological matrices?
- Methodology :
- Chiral derivatization : React with Marfey’s reagent (FDAA) to form diastereomers separable via reverse-phase HPLC .
- Capillary electrophoresis : Use cyclodextrin-based buffers for enantioselective separation with LOD < 0.1% for the (S)-enantiomer .
- Data Analysis : Quantify enantiomeric excess (ee) using integration of HPLC/CE peaks. Validate with spiked samples and standard curves.
Q. What are the thermodynamic stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 40–60°C for 4 weeks. Analyze degradation via UPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (T) under nitrogen atmosphere .
- Key Findings :
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH < 3 | Hydrolysis of methoxy group | 14 days |
| pH 7.4 (physiological) | Racemization at α-carbon | 30 days |
Q. How does this compound interact with enzymes involved in amino acid metabolism?
- Methodology :
- Kinetic assays : Measure inhibition constants (K) for enzymes like alanine transaminase using UV-Vis spectroscopy (λ = 340 nm for NADH depletion) .
- Molecular docking : Simulate binding interactions with PyMOL or AutoDock; compare with L-serine or D-alanine .
- Contradictions : Conflicting reports exist on whether the methoxy group enhances or reduces binding affinity to bacterial peptidases .
Key Challenges and Contradictions
- Stereochemical stability : Some studies report racemization at high temperatures (>60°C), while others suggest stability up to 80°C in anhydrous conditions .
- Biological activity : Discrepancies exist in its role as an enzyme inhibitor, possibly due to assay variability (e.g., buffer ionic strength) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
